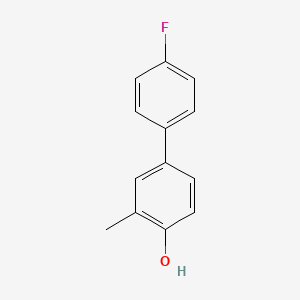

4-(4-Fluorophenyl)-2-methylphenol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been achieved by single-step chemical synthesis . The synthesized compound was characterized using FT-IR and NMR techniques .Molecular Structure Analysis

The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule . Molecular electrostatic potential was also performed .Scientific Research Applications

Molecular Structure and Crystal Packing

The structural analysis of related compounds, like (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, has provided insights into the molecular geometry and crystal packing, revealing intermolecular hydrogen bonding patterns that could be relevant for designing materials with specific properties (Butcher et al., 2007).

Photolysis and Reaction Mechanisms

Studies on the photodissociation of methylphenols, closely related to 4-(4-Fluorophenyl)-2-methylphenol, have elucidated reaction mechanisms and product formation, enhancing our understanding of organic reaction pathways and their environmental implications (King et al., 2008).

Chemosensors

4-Methyl-2,6-diformylphenol-based compounds have shown potential in developing chemosensors for detecting metal ions, anions, and neutral molecules. This research area explores how derivatives of this compound could be applied in creating sensitive and selective detection systems for various analytes (Roy, 2021).

Oligomerization and Material Synthesis

The synthesis and characterization of oligomers based on fluorophenyl derivatives have been explored, indicating applications in creating new materials with desirable thermal and chemical properties. Such studies contribute to the development of polymers and composites with specific functionalities (Kaya & Gül, 2004).

Radiopharmaceutical Synthesis

Research into the synthesis of no-carrier-added 4-[18F]Fluorophenol from specific precursors has implications for the development of radiopharmaceuticals. These compounds play a crucial role in diagnostic imaging, particularly in positron emission tomography (PET) scanning, enhancing the detection of diseases (Ross et al., 2011).

Bioremediation

Studies on the bioremediation capabilities of marine microalgae towards fluorophenols demonstrate the potential of biological systems to detoxify environmental pollutants. Such research is vital for developing sustainable methods to mitigate the impact of hazardous substances on ecosystems (Shimoda & Hamada, 2010).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binds to the adenosine triphosphate (ATP)-binding site of the enzyme . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)-2-methylphenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and neuronal communication. Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response, highlighting its potential impact on cellular function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as receptors, enzymes, and transporters . This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular responses. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure . In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vivo studies have also demonstrated that long-term administration of this compound can result in persistent changes in tissue function and overall organismal health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. It is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . One primary pathway involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides and multidrug resistance proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the mitochondria may enhance its ability to modulate mitochondrial function and energy metabolism.

properties

IUPAC Name |

4-(4-fluorophenyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMIEFSTWXHDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613460 | |

| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22494-35-5 | |

| Record name | 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)